5-chloro-1-(4-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Description
Synthesis Analysis
The synthesis of compounds closely related to the one involves a series of reactions starting with base compounds, often involving chloroethyl and ethyl or methyl groups. For example, the synthesis of similar indole derivatives involves reactions such as iodination, radical-alkene cyclization, and carboxylation to achieve the desired compound (Yang & Denny, 2002).
Molecular Structure Analysis
For molecules within this chemical class, the molecular structure is confirmed using techniques such as X-ray diffraction, which provides insights into the arrangement of atoms within the molecule. This is complemented by computational methods like density functional theory (DFT) to optimize the molecular geometry and analyze the molecular electrostatic potential and frontier molecular orbitals (Wu et al., 2022).
Chemical Reactions and Properties
The chemical behavior of these compounds can be characterized by their reactions with proteins, showing potential inhibitory activity, which is evaluated through molecular docking studies. This suggests interactions between the compound and specific proteins, influenced by the presence of chloro and ethyl groups, indicating a promising area for further pharmacological exploration (Wu et al., 2021).
Physical Properties Analysis
The physical properties, such as crystallinity and molecular geometry, significantly influence the compound's behavior and interactions. Single-crystal X-ray diffraction provides valuable data on the crystal structure, helping to understand the compound's stability and reactivity (Shi et al., 2007).
Chemical Properties Analysis
The chemical properties are closely linked to the compound's structure and synthesis. The presence of specific functional groups, like chloro, ethyl, and hydroxy groups, plays a crucial role in the compound's reactivity and interactions with other molecules. This is illustrated by its potential as a SHP2 protein inhibitor, suggesting significant biological activity that could be harnessed for therapeutic purposes (Wu et al., 2022).
properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO3/c1-2-16-3-7-18(8-4-16)23(29)14-25(31)21-13-20(27)11-12-22(21)28(24(25)30)15-17-5-9-19(26)10-6-17/h3-13,31H,2,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHWOBDBHVNVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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